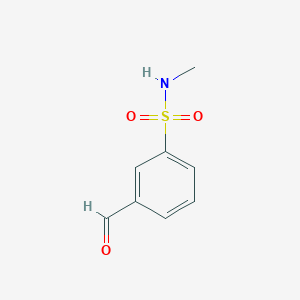

3-formyl-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-formyl-N-methylbenzenesulfonamide”, sulfonamide compounds have been synthesized via various methods . For instance, new pyridines with sulfonamide moiety have been synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .Scientific Research Applications

Synthesis of Pyridines with Sulfonamide Moiety

3-formyl-N-methylbenzenesulfonamide: is utilized in the synthesis of new pyridines, which are important compounds in medicinal chemistry. The process involves a cooperative vinylogous anomeric-based oxidation mechanism, which is facilitated by novel quinoline-based dendrimer-like ionic liquids . This method allows for the creation of target molecules in short reaction times and high yields, which is crucial for efficient drug development.

Crystallographic Characterization

The compound serves as a key precursor in crystallographic studies. These studies provide insights into molecular structure and bonding patterns, essential for developing one-pot synthesis methods for similar compounds. Understanding these structures is vital for the rational design of new drugs and materials.

Computational Study of Molecular Interactions

Computational studies using derivatives of 3-formyl-N-methylbenzenesulfonamide help in understanding the structural and electronic properties of these molecules. Such studies are fundamental for predicting how these molecules will interact at the molecular level, which is a key aspect of drug design and materials science.

Antimicrobial and Anti-inflammatory Applications

Sulfonamide derivatives synthesized from 3-formyl-N-methylbenzenesulfonamide have shown potential as antibacterial agents and lipoxygenase inhibitors. These properties are particularly promising for the development of new therapies for inflammatory diseases.

Synthesis of Anti-inflammatory Agents

Research indicates that derivatives of 3-formyl-N-methylbenzenesulfonamide can be synthesized and evaluated as potential anti-inflammatory agents. This highlights the therapeutic potential of these compounds in reducing inflammation, which could lead to new treatments for various inflammatory conditions.

Mixed-ligand Copper (II)-Sulfonamide Complexes

The compound is also involved in the creation of mixed-ligand copper (II)-sulfonamide complexes. These complexes have been researched for their potential in DNA binding, cleavage, genotoxicity, and anticancer activity. This diverse range of applications demonstrates the versatility of sulfonamide derivatives in medical research.

Safety and Hazards

The safety data sheet for a similar compound, “N-Methylbenzenesulfonamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and removing the victim to fresh air if inhaled .

Future Directions

While specific future directions for “3-formyl-N-methylbenzenesulfonamide” are not mentioned in the search results, research on sulfonamide compounds continues to be a field of interest . For instance, the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism presents potential future directions .

properties

IUPAC Name |

3-formyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-3-7(5-8)6-10/h2-6,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXJQOJOROLRPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-formyl-N-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886628.png)

![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)

![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)

![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)